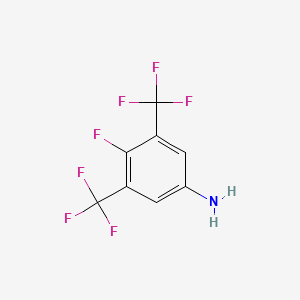

3,5-Bis(trifluoromethyl)-4-fluoroaniline

Description

Structural Characteristics and Nomenclature

This compound, also systematically named as 4-fluoro-3,5-bis(trifluoromethyl)aniline, possesses the molecular formula C₈H₄F₇N and a molecular weight of 247.11 grams per mole. The compound is registered under the Chemical Abstracts Service number 1807018-82-1, providing a unique identifier for this specific fluorinated aniline derivative. The structural arrangement consists of a benzene ring with an amino group attached, where the benzene ring bears two trifluoromethyl groups at the 3 and 5 positions relative to the amino group, and a fluorine atom at the 4 position.

The nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions, where the positions of substituents are numbered relative to the amino group, which serves as the primary functional group. The trifluoromethyl groups, each containing three fluorine atoms bonded to a carbon atom, are positioned meta to the amino group, while the single fluorine atom occupies the para position. This specific substitution pattern creates a molecule with significant electronic asymmetry compared to simpler aniline derivatives.

The three-dimensional structure of this compound exhibits several notable characteristics. The presence of multiple fluorine atoms introduces strong electron-withdrawing effects that significantly alter the electron density distribution across the aromatic ring. The trifluoromethyl groups, being highly electronegative, create regions of reduced electron density, while the amino group attempts to donate electrons to the ring system through resonance effects. This electronic interplay results in a compound with unique reactivity patterns compared to unsubstituted aniline.

Historical Development of Fluorinated Aniline Derivatives

The development of fluorinated aniline derivatives traces its origins to the broader historical context of fluorine chemistry, which began with the isolation of elemental fluorine by Henri Moissan in 1886 through the electrolysis of molten potassium fluoride. This groundbreaking achievement marked the beginning of systematic fluorine chemistry, although practical applications for fluorinated organic compounds remained limited for several decades due to the extreme reactivity and handling challenges associated with fluorine gas.

The systematic exploration of fluorinated aromatic compounds gained momentum in the 1930s with advancements in polymer chemistry and the accidental discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938. This serendipitous finding demonstrated the unique properties that fluorinated compounds could exhibit, leading to increased interest in synthesizing and characterizing smaller fluorinated organic molecules, including aromatic amines.

The specific development of fluoroalkylaniline derivatives gained scientific attention due to their enhanced stability toward metabolic oxidation compared to their non-fluorinated counterparts. Research demonstrated that fluoroalkylanilines showed greater resistance to cytochrome P450-mediated oxidation, making them valuable building blocks for pharmaceutical applications. This discovery spurred further investigation into various fluorinated aniline derivatives, including compounds with multiple fluorine-containing substituents.

The synthesis methodologies for preparing fluorinated anilines evolved significantly throughout the late 20th and early 21st centuries. Traditional approaches relied heavily on reductive amination processes using fluorinated aldehydes or nucleophilic aromatic substitution reactions. However, these methods presented limitations in scope and efficiency, particularly for highly fluorinated derivatives like this compound.

Recent advances in palladium-catalyzed cross-coupling reactions have provided more versatile approaches to fluorinated aniline synthesis. The development of specialized reaction conditions using weaker bases such as potassium phenoxide, rather than the strong bases typically employed in carbon-nitrogen coupling reactions, proved crucial for successfully preparing fluoroalkylanilines without decomposition of the fluorinated products. These methodological improvements have made compounds like this compound more accessible for research and potential applications.

Significance of Trifluoromethyl and Fluoro Substituents in Aromatic Systems

The incorporation of trifluoromethyl and fluoro substituents into aromatic systems produces profound effects on molecular properties that extend far beyond simple electronic modifications. Research has demonstrated that fluorine atoms contribute additional molecular orbitals to the π-system of aromatic rings, with lone pairs on each fluorine atom conjugating to the aromatic π-system. This phenomenon, referred to as "fluoromaticity," results in increased aromatic-like behavior and enhanced ring stability.

Computational studies examining the molecular orbital contributions of fluorine substituents reveal that the addition of fluorine atoms to aromatic rings creates new sets of π-bonding and antibonding orbitals. In highly fluorinated systems, these additional orbitals can further stabilize the aromatic ring, leading to shorter bond lengths within the ring structure and increased resistance to addition reactions. This enhanced stability partially explains the remarkable thermostability and chemical resistance observed in polymers containing fluorinated aromatic units in their molecular architecture.

| Compound | Average Bond Length (Å) | Bond Length Standard Deviation | HOMA | Band Gap (eV) |

|---|---|---|---|---|

| Benzene | 1.39065 | 0.00001 | 1.0000 | 6.6154 |

| Fluorobenzene | 1.38839 | 0.00383 | 0.9955 | 6.2434 |

| 1,3,5-Trifluorobenzene | 1.38437 | 0.00000 | 0.9898 | 6.6120 |

| Hexafluorobenzene | 1.38851 | 0.00002 | 0.9988 | 6.2037 |

The data presented above illustrates the systematic changes in aromatic ring properties as fluorine substitution increases. The Harmonic Oscillator Model of Aromaticity values demonstrate that even highly fluorinated benzenes maintain substantial aromatic character, with hexafluorobenzene showing an HOMA value of 0.9988, very close to that of benzene itself.

The electron-withdrawing nature of trifluoromethyl groups significantly influences electrophilic aromatic substitution reactions. In trifluoromethoxybenzene systems, nitration occurs considerably slower than in unsubstituted benzene, proceeding selectively at ortho and para positions. This directional preference demonstrates how trifluoromethyl substituents balance inductive electron-withdrawal with the capacity for resonance electron donation through ether linkages. The pronounced preference for para substitution in trifluoromethoxy-substituted aromatics surpasses even that of amide functional groups, highlighting the powerful directing effects of fluorinated substituents.

| Hydrogenation Parameter | Benzene | 1,3,5-Trifluorobenzene | Hexafluorobenzene |

|---|---|---|---|

| Activation Energy (kcal/mol) | 54.04 | 58.10 | 58.29 |

| Change in Energy (kcal/mol) | 4.90 | 0.14 | -9.61 |

The activation energies for hydrogenation reactions provide quantitative evidence for the enhanced aromatic stability imparted by fluorine substitution. Both 1,3,5-trifluorobenzene and hexafluorobenzene exhibit approximately 4 kilocalories per mole greater activation energies compared to benzene, indicating significantly enhanced resistance to addition reactions. This increased stability reflects the additional aromatic stabilization energy contributed by the fluorine substituents through their participation in the extended π-system.

Properties

IUPAC Name |

4-fluoro-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F7N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFHNPJWRVDOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis

The synthesis of 3,5-Bis(trifluoromethyl)-4-fluoroaniline typically involves a two-step process. In industrial settings, continuous flow reactors are often used to enhance mixing and heat transfer during the synthesis process, optimizing yield and purity by controlling parameters like temperature, pressure, and reagent concentrations.

Preparation of Fluorinated Anilines

Known methods for preparing fluorinated anilines include nitration of fluorinated aromatic hydrocarbons and subsequent reduction of the nitro compounds to the corresponding aniline.

Synthetic routes for 3,5-Bis(trifluoromethyl)fluorobenzene

The synthesis of 3,5-Bis(trifluoromethyl)fluorobenzene typically involves the use of Grignard reagents. One common method includes reacting 3,5-dibromo-1-fluorobenzene with trifluoromethyl magnesium bromide in an anhydrous environment to prevent the decomposition of the Grignard reagent. Industrial production of this compound often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity of the final product and using advanced purification techniques, such as distillation and crystallization, to achieve the desired quality.

Chemical Reactions

3,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles, typically carried out in the presence of catalysts such as palladium or copper. Reagents such as potassium permanganate or hydrogen gas are used for oxidation and reduction, respectively.

Data Table

| Property | Value |

|---|---|

| CAS No. | 1807018-82-1 |

| Product Name | This compound |

| Molecular Formula | \$$C8H4F_7N\$$ |

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | 4-fluoro-3,5-bis(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H4F7N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 |

| Standard InChIKey | PLFHNPJWRVDOEE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N |

| PubChem Compound | 121591434 |

| Last Modified | Aug 16 2023 |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Biological Activities

Research indicates that 3,5-bis(trifluoromethyl)-4-fluoroaniline exhibits notable biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess potent antimicrobial effects against various drug-resistant bacterial strains. For instance:

- Compounds containing the trifluoromethyl group have shown effective growth inhibition against Staphylococcus aureus and other Gram-positive bacteria with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .

- The structural characteristics imparted by the trifluoromethyl groups enhance the pharmacodynamic properties of these compounds, making them attractive candidates for further development in antibiotic therapies .

Anticancer Effects

The compound's interactions with molecular targets involved in cancer pathways have been investigated. Its ability to modulate enzyme activity and receptor interactions suggests potential therapeutic applications in oncology.

Applications in Drug Development

The unique properties of this compound make it a promising scaffold for drug discovery:

- Lead Compound Development : Its derivatives are being explored as lead compounds in the design of new pharmaceuticals targeting bacterial infections and cancer .

- Formulation Enhancements : The lipophilicity conferred by fluorination improves bioavailability and metabolic stability, crucial for effective drug formulation.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique chemical properties may be leveraged to develop advanced coatings that exhibit superior performance under harsh environmental conditions .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of Trifluoromethyl Substituted Compounds | Antimicrobial Activity | Demonstrated potent activity against MRSA with MIC values < 2 µg/mL. |

| Synthesis of Novel Pyrazole Derivatives | Drug Development | Highlighted the role of trifluoromethyl groups in enhancing antibacterial properties. |

| Fluorinated Polymers from Aniline Derivatives | Material Science | Developed polymers with improved chemical resistance using fluorinated anilines as precursors. |

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine substituents enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, properties, and applications of 3,5-Bis(trifluoromethyl)-4-fluoroaniline with analogous compounds:

Key Observations:

Electronic Effects: The 3,5-CF₃ groups in all analogs create strong electron-withdrawing effects, reducing electron density at the aromatic ring and directing electrophilic substitutions to the para position. The additional 4-F substituent in the target compound further polarizes the ring, enhancing resistance to oxidation and thermal degradation compared to non-fluorinated analogs . In contrast, 4-Methyl-3,5-bis(trifluoromethyl)aniline exhibits reduced electron-withdrawing effects due to the electron-donating methyl group, making it less stable but more reactive in alkylation reactions .

Reactivity in Synthesis: 3,5-Bis(trifluoromethyl)aniline reacts rapidly with diboranes to form 1-amino-2-hydrodiborenes (84–95% yield), attributed to its strong electron-deficient aromatic system . The 4-F variant may exhibit slower reaction kinetics due to increased steric hindrance and electronic deactivation. 3,4-Bis(trifluoromethyl)aniline shows distinct reactivity in palladium-catalyzed couplings, favoring ortho-substitution in ligand design for catalytic systems .

Applications :

- Electronics/Aerospace : The 4-F substituent in this compound improves dielectric properties and thermal stability, making it suitable for high-performance polymers in electronics .

- Pharmaceuticals : 3,4-Bis(trifluoromethyl)aniline is a key intermediate in kinase inhibitors (e.g., IMD-0354), where substitution patterns critically influence binding affinity .

- Agrochemicals : 3,5-Difluoroaniline’s simpler structure is cost-effective for synthesizing herbicides, but it lacks the thermal resilience of CF₃-substituted analogs .

Environmental and Industrial Considerations

- The trifluoromethyl groups in all analogs confer resistance to environmental degradation, raising concerns about bioaccumulation. However, 4-F substitution may enhance biodegradability compared to methylated derivatives .

- Production costs for CF₃-substituted anilines are higher due to expensive fluorination steps, but their superior performance justifies use in niche applications .

Biological Activity

3,5-Bis(trifluoromethyl)-4-fluoroaniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

Key Features:

- Electron-Deficient Nature: The presence of multiple trifluoromethyl groups contributes to the compound's electron-withdrawing characteristics, influencing its reactivity and interaction with biological targets.

- Fluorine Substitution: The fluorine atoms enhance lipophilicity and metabolic stability, which are critical for drug development .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on fluoro and trifluoromethyl-substituted derivatives have shown promising activity against multidrug-resistant bacterial strains such as Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, demonstrating their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | MRSA |

| Fluoro Salicylanilides | 0.25 - 64 | Staphylococcus aureus |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profiles of these compounds. Notably, several derivatives demonstrated selectivity indices above 10 against Vero cells, indicating lower toxicity compared to their antimicrobial efficacy. This suggests that modifications in the structure can lead to enhanced therapeutic profiles .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction: Its structural features may allow it to interact with various cellular receptors, modulating signaling pathways that lead to antimicrobial effects .

Case Studies and Research Findings

- Antimicrobial Screening: A study evaluated a series of fluoro-substituted anilines for antibacterial activity, revealing that specific substitutions significantly enhanced potency against resistant strains. The data indicated a correlation between the number and position of fluorine atoms and antimicrobial efficacy .

- Cytotoxicity Assessment: Compounds with similar structures were tested against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). Results indicated that some derivatives exhibited IC50 values as low as 4.5 µmol/L, suggesting potential anticancer properties .

- Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations showed favorable absorption and distribution characteristics for fluorinated compounds, which are essential for effective therapeutic applications .

Q & A

Q. What are the recommended synthetic methodologies for 3,5-bis(trifluoromethyl)-4-fluoroaniline, and how can reaction conditions be optimized?

Synthesis of fluorinated aniline derivatives often involves halogen exchange, cross-coupling, or substitution reactions. For example, Sonogashira cross-coupling (used for analogous compounds like 2,6-bis(ethynyl)-4-fluoroaniline) can introduce ethynyl groups, followed by deprotection steps . Optimization includes:

- Microwave-assisted halogen exchange to install iodine or bromine substituents (e.g., converting bromopyridines to iodinated intermediates) .

- Anion metathesis with noncoordinating anions (e.g., BArF) to enhance solubility and reactivity .

- Temperature control (e.g., 80–120°C) and catalyst selection (Pd/Cu systems for cross-coupling) to minimize side reactions.

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

- NMR Spectroscopy : , , and NMR are essential for identifying fluorine and trifluoromethyl groups. For example, NMR titrations can assess intramolecular interactions (e.g., hydrogen or halogen bonding) in solution .

- X-ray Diffraction : Resolve regiochemistry and confirm substituent positions in crystalline forms .

- Mass Spectrometry : Confirm molecular weight (expected ~275 g/mol for CHFN) and purity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats to avoid skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C, away from oxidizers, strong acids, or bases .

- Ventilation : Use fume hoods during synthesis or purification to prevent inhalation of volatile intermediates .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and fluorine groups influence the compound’s reactivity in supramolecular chemistry applications?

The strong electron-withdrawing effects of CF and F groups:

- Enhance halogen bonding (XB) and hydrogen bonding (HB) capabilities, enabling preorganization of receptors for anion recognition (e.g., BArF-based systems) .

- Reduce basicity of the aniline NH group, favoring deprotonation in polar solvents for coordination chemistry.

- Experimental validation : Use NMR titration (e.g., with tetrabutylammonium salts) to quantify binding constants and assess preorganization efficiency .

Q. What strategies can resolve contradictions in reported reactivity or stability data for fluorinated aniline derivatives?

- Control experiments : Compare reactivity under inert vs. ambient conditions to rule out moisture/oxygen interference.

- Computational modeling : DFT calculations (e.g., Gibbs free energy of activation) to predict regioselectivity in substitution reactions.

- Cross-validation : Combine multiple techniques (e.g., NMR, HPLC, and X-ray) to confirm structural assignments when spectral data conflicts .

Q. How can this compound be utilized in pharmaceutical intermediate synthesis?

- Drug design : The CF groups improve metabolic stability and membrane permeability. Use in:

- Scale-up challenges : Optimize catalytic systems (e.g., Pd-XPhos) to minimize metal residues in APIs .

Methodological Considerations

Q. What are the best practices for analyzing substituent effects on the compound’s electronic properties?

- Hammett plots : Correlate substituent constants (σ for CF = 0.43, σ for F = 0.06) with reaction rates (e.g., nucleophilic aromatic substitution).

- Cyclic voltammetry : Measure oxidation potentials to assess electron-deficient aromatic systems.

Q. How can researchers mitigate challenges in purifying this compound?

- Chromatography : Use silica gel with hexane/ethyl acetate (95:5) for high-fluorine-content compounds.

- Recrystallization : Employ mixed solvents (e.g., CHCl/hexane) to exploit differential solubility of fluorinated byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.